
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide is a complex organic compound that features both a hydroxypropyl group and a phenanthroline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the hydroxypropyl group followed by the introduction of the phenanthroline moiety. The final step would involve the coupling of these intermediates with adipic acid to form the desired compound. Reaction conditions such as temperature, solvents, and catalysts would need to be optimized for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The phenanthroline moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions would vary based on the specific reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction of the phenanthroline moiety could lead to a dihydrophenanthroline derivative.
Applications De Recherche Scientifique
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: If the compound shows therapeutic potential, it could be developed into a pharmaceutical agent.
Industry: The compound could be used in materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide would depend on its specific application. In coordination chemistry, it would act as a ligand, binding to metal ions through its phenanthroline and hydroxypropyl groups. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other phenanthroline derivatives or hydroxypropyl-substituted amides. Examples include:
- 1,10-Phenanthroline
- N1-(3-Hydroxypropyl)adipamide
- N1-(1,10-Phenanthrolin-5-yl)adipamide
Uniqueness
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can exhibit properties not found in simpler or less functionalized analogs.
Propriétés
Formule moléculaire |
C21H24N4O3 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
N'-(3-hydroxypropyl)-N'-(1,10-phenanthrolin-5-yl)hexanediamide |
InChI |
InChI=1S/C21H24N4O3/c22-18(27)8-1-2-9-19(28)25(12-5-13-26)17-14-15-6-3-10-23-20(15)21-16(17)7-4-11-24-21/h3-4,6-7,10-11,14,26H,1-2,5,8-9,12-13H2,(H2,22,27) |
Clé InChI |
IXRXIVSFPOPEHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N(CCCO)C(=O)CCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



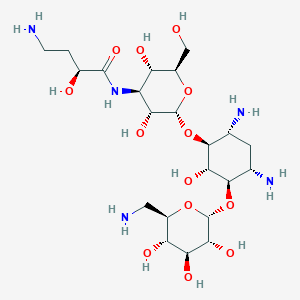
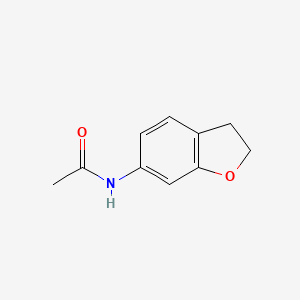
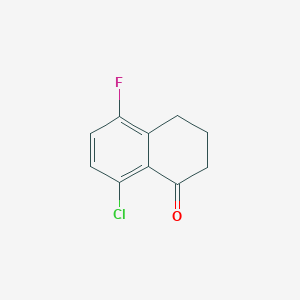
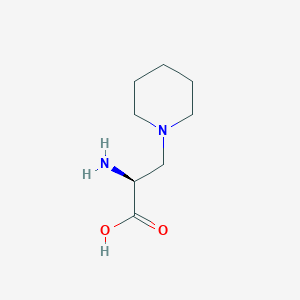

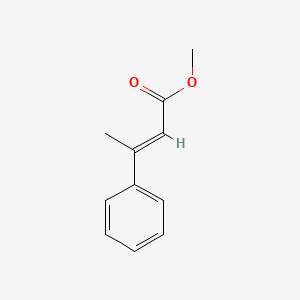
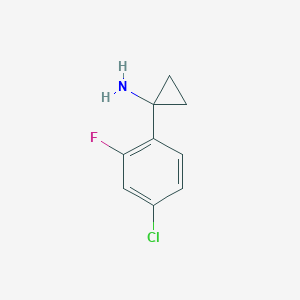
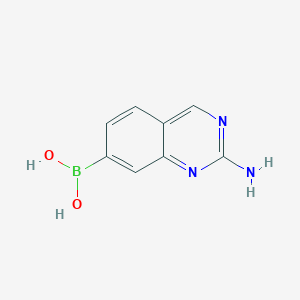
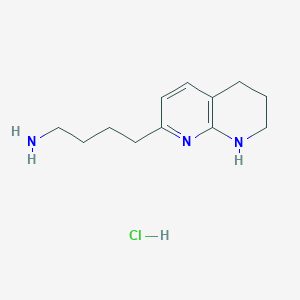
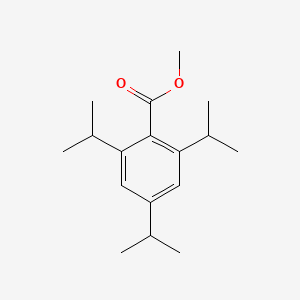
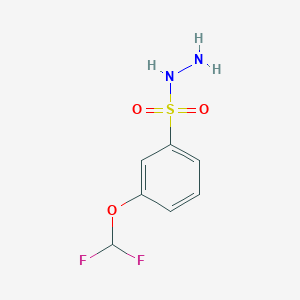
![12-[(5Z)-5-[(5E)-3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B13140271.png)
![4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13140274.png)
